(2E)-3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid
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Overview
Description
(2E)-3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid: is an organic compound that belongs to the class of phenylpropanoids. This compound is characterized by the presence of a bromine atom, a fluorobenzyl group, and a methoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid typically involves multiple steps:
Bromination: The starting material, 4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Esterification: The brominated intermediate is then subjected to esterification with a suitable carboxylic acid derivative, such as prop-2-enoic acid, under acidic or basic conditions.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Bromination: Utilizing continuous flow reactors to achieve efficient bromination.
Automated Esterification: Employing automated systems to control reaction parameters and ensure consistent product quality.
High-throughput Purification: Using advanced purification methods such as high-performance liquid chromatography (HPLC) for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Azides, nitriles.
Scientific Research Applications
(2E)-3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-{2-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid: Similar structure but with a chlorine atom instead of bromine.
(2E)-3-{2-bromo-4-[(4-methylbenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid: Similar structure but with a methyl group instead of fluorine.
Uniqueness
- The presence of both bromine and fluorine atoms in (2E)-3-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from its analogs.
Properties
IUPAC Name |
(E)-3-[2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFO4/c1-22-15-8-12(4-7-17(20)21)14(18)9-16(15)23-10-11-2-5-13(19)6-3-11/h2-9H,10H2,1H3,(H,20,21)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFUTFOSVAQQOP-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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